Cas no 17429-32-2 (4-Ethyl-4-methylcyclohex-2-enone)

4-Ethyl-4-methylcyclohex-2-enone is a cyclic α,β-unsaturated ketone with a molecular formula of C₉H₁₄O. This compound features a cyclohexenone backbone substituted with ethyl and methyl groups at the 4-position, imparting unique steric and electronic properties. Its conjugated enone system makes it a valuable intermediate in organic synthesis, particularly for Michael additions, Diels-Alder reactions, and other cyclization processes. The structural rigidity and functional group reactivity enhance its utility in pharmaceutical and agrochemical applications. The compound's defined stereochemistry and purity ensure consistent performance in complex synthetic pathways. Suitable for research and industrial use, it is typically handled under controlled conditions due to its potential reactivity.
4-Ethyl-4-methylcyclohex-2-enone structure
17429-32-2 structure
Product Name:4-Ethyl-4-methylcyclohex-2-enone
CAS No:17429-32-2
MF:C9H14O
MW:138.206862926483
CID:122340
PubChem ID:556877
Update Time:2025-05-22

4-Ethyl-4-methylcyclohex-2-enone Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-4-methylcyclohex-2-enone
    • 2-Cyclohexen-1-one,4-ethyl-4-methyl-
    • 4-ethyl-4-methylcyclohex-2-en-1-one
    • 4-Ethyl-4-methyl-2-cyclohexen-1-one
    • 2-Cyclohexen-1-one, 4-ethyl-4-methyl-
    • 17429-32-2
    • DTXSID00339544
    • 4-Ethyl-4-methyl-2-cyclohexen-1-one #
    • SCHEMBL3047562
    • XKISVAJSNYSWGA-UHFFFAOYSA-N
    • EN300-100827
    • AKOS016844694
    • J-515287
    • Inchi: 1S/C9H14O/c1-3-9(2)6-4-8(10)5-7-9/h4,6H,3,5,7H2,1-2H3
    • InChI Key: XKISVAJSNYSWGA-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C)(CC)CC1

Computed Properties

  • Exact Mass: 138.10452
  • Monoisotopic Mass: 138.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 201.2±10.0 °C at 760 mmHg
  • Flash Point: 79.7±5.1 °C
  • PSA: 17.07
  • LogP: 2.32180
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

4-Ethyl-4-methylcyclohex-2-enone Security Information

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4-Ethyl-4-methylcyclohex-2-enone Related Literature

Additional information on 4-Ethyl-4-methylcyclohex-2-enone

Introduction to 4-Ethyl-4-methylcyclohex-2-enone (CAS No. 17429-32-2)

4-Ethyl-4-methylcyclohex-2-enone is a versatile organic compound with the CAS registry number 17429-32-2. This compound belongs to the class of cyclic ketones and is widely recognized for its applications in various industries, including pharmaceuticals, agrochemicals, and fine chemicals. The structure of 4-Ethyl-4-methylcyclohex-2-enone consists of a cyclohexenone ring with ethyl and methyl substituents at the 4-position, making it a valuable intermediate in organic synthesis.

The compound is characterized by its molecular formula C11H16O, with a molecular weight of 168.23 g/mol. Its physical properties include a melting point of approximately 55°C and a boiling point around 180°C. The presence of the conjugated enone system in its structure contributes to its reactivity, making it an ideal substrate for various organic transformations such as Michael additions, Diels-Alder reactions, and other enolate chemistry.

Recent studies have highlighted the potential of 4-Ethyl-4-methylcyclohex-2-enone in the development of bioactive compounds. Researchers have explored its role as a precursor in the synthesis of natural product analogs, which exhibit promising pharmacological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, opening new avenues in drug discovery.

In terms of synthesis, 4-Ethyl-4-methylcyclohex-2-enone can be prepared through various methods, including oxidation of cyclohexenol derivatives or through enantioselective catalytic processes. The development of efficient and environmentally friendly synthetic routes has been a focus of recent research, aligning with the growing demand for sustainable chemical practices.

The applications of 4-Ethyl-4-methylcyclohex-2-enone extend beyond pharmaceuticals. It is also used as an intermediate in the production of agrochemicals, where its structural versatility allows for the creation of herbicides and insecticides with enhanced efficacy. Additionally, this compound finds utility in the fragrance industry due to its pleasant odor profile and ability to serve as a precursor for complex aroma compounds.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and selectivity of 4-Ethyl-4-methylcyclohex-2-enone in various reaction conditions. These studies provide valuable insights into optimizing synthetic pathways and improving the yield of desired products.

In conclusion, 4-Ethyl-4-methylcyclohex-2-enone (CAS No. 17429-32-2) is a significant compound with diverse applications across multiple industries. Its unique chemical properties and structural features make it an invaluable tool in organic synthesis and drug discovery. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in modern chemistry.

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